molecular formula C10H9N3OS B14476287 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol

2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol

Cat. No.: B14476287
M. Wt: 219.27 g/mol
InChI Key: HCSXRKKMPHOBKH-IZZDOVSWSA-N
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Description

2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a phenolic group and a thiadiazole ring, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 5-methyl-1,3,4-thiadiazole-2-amine and salicylaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions with halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be performed under mild conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol involves its interaction with biological molecules and metal ions. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the thiadiazole ring can engage in π-π interactions and coordinate with metal centers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other Schiff bases that lack this moiety.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol

InChI

InChI=1S/C10H9N3OS/c1-7-12-13-10(15-7)11-6-8-4-2-3-5-9(8)14/h2-6,14H,1H3/b11-6+

InChI Key

HCSXRKKMPHOBKH-IZZDOVSWSA-N

Isomeric SMILES

CC1=NN=C(S1)/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=NN=C(S1)N=CC2=CC=CC=C2O

Origin of Product

United States

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